molecular formula C13H7Cl3N2S B2617950 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole CAS No. 318256-34-7

1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole

Cat. No. B2617950
CAS RN: 318256-34-7
M. Wt: 329.62
InChI Key: QAMDQZJSQHWQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole, also known as CPTP, is a pyrazole molecule that has been studied for its potential applications in scientific research. It is a heterocyclic compound composed of a pyrazole ring with a chlorine atom attached to the nitrogen atom of the pyrazole ring, and two thiophene rings with two chlorine atoms attached to the sulfur atoms of the thiophene rings. CPTP is a synthetic molecule that can be used as a biological tool to study the physiological and biochemical effects of various compounds on cells and organisms.

Scientific Research Applications

1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole has been studied for its potential use in scientific research. It has been used as a tool to study the effects of various compounds on cells and organisms. For example, 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole has been used to study the effects of various compounds on the growth and metabolism of yeast cells. Additionally, 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole has been used to study the effects of various compounds on the development of mouse embryos.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole is not yet known. However, it is thought that 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of various compounds. Additionally, 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole may interact with certain receptors, such as G protein-coupled receptors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole has been studied for its potential effects on biochemical and physiological processes. For example, 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole has been shown to inhibit the growth of yeast cells, as well as the metabolism of certain compounds. Additionally, 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole has been shown to have an effect on the development of mouse embryos.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole has several advantages when used in laboratory experiments. For example, 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole is relatively easy to synthesize and is relatively stable. Additionally, 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole is relatively non-toxic and does not have any known side effects. However, 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole is not suitable for use in humans, as it has not been tested for safety or efficacy in humans.

Future Directions

There are several potential future directions for the use of 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole. For example, 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole could be used to develop novel drugs or therapeutic agents. Additionally, 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole could be used to study the effects of various compounds on the development of embryos or other organisms. Additionally, 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole could be used to study the effects of various compounds on the metabolism of cells or organisms. Finally, 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole could be used to study the effects of various compounds on the activity of enzymes or receptors.

Synthesis Methods

1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole has been synthesized using a variety of methods, including the reaction of 4-chlorophenyl isocyanate with 2,5-dichlorothiophene. This reaction is performed in the presence of a base, such as potassium carbonate or sodium hydroxide, and a catalyst, such as palladium on carbon. The product is then purified by column chromatography and recrystallized from a suitable solvent.

properties

IUPAC Name

1-(4-chlorophenyl)-5-(2,5-dichlorothiophen-3-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2S/c14-8-1-3-9(4-2-8)18-11(5-6-17-18)10-7-12(15)19-13(10)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMDQZJSQHWQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)C3=C(SC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole

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